molecular formula C12H24 B13347421 2-Undecene, 6-methyl-, (Z)-

2-Undecene, 6-methyl-, (Z)-

Cat. No.: B13347421
M. Wt: 168.32 g/mol
InChI Key: WOTYFYBLJJECKY-XQRVVYSFSA-N
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Description

(Z)-6-methylundec-2-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is notable for its applications in various fields, including synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methylundec-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, (Z)-6-methylundec-2-ene can be produced via catalytic hydrogenation of a precursor compound. This process often employs metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure the selective formation of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methylundec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.

    Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of (Z)-6-methylundecane.

    Substitution: Formation of halogenated derivatives like (Z)-6-bromo-6-methylundec-2-ene.

Scientific Research Applications

(Z)-6-methylundec-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of (Z)-6-methylundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-methylundec-2-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.

    6-methylundecane: The fully saturated alkane derivative.

    6-methylundec-1-ene: An isomer with the double bond at a different position.

Uniqueness

(Z)-6-methylundec-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and derivatives, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-6-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4-

InChI Key

WOTYFYBLJJECKY-XQRVVYSFSA-N

Isomeric SMILES

CCCCCC(C)CC/C=C\C

Canonical SMILES

CCCCCC(C)CCC=CC

Origin of Product

United States

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